

(1-Aminocyclohexyl)methanol Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Aminocyclohexyl)methanol hydrochloride

Cat. No.: B1343115

[Get Quote](#)

This guide provides an in-depth technical overview of **(1-Aminocyclohexyl)methanol hydrochloride** (CAS Number: 5460-68-4), a key building block in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's physical and chemical properties, handling, and analysis, grounded in established scientific principles and practical laboratory experience.

Introduction and Chemical Identity

(1-Aminocyclohexyl)methanol hydrochloride is a primary amino alcohol derivative presented as its hydrochloride salt. Its structure, featuring a cyclohexane ring with both an aminomethyl and a hydroxyl group attached to the same carbon, makes it a valuable bifunctional scaffold for the synthesis of more complex molecules. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

Chemical Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(1-Aminocyclohexyl)methanol hydrochloride** is paramount for its effective use in research and development.

Physical Form and Appearance

(1-Aminocyclohexyl)methanol hydrochloride is consistently described as a white to off-white solid.^{[1][2]} While specific descriptions of its crystalline morphology are not widely published, it is typically supplied as a crystalline powder. The visual appearance should be uniform; any discoloration may indicate impurity or degradation.

Quantitative Physical and Chemical Data

The following table summarizes key quantitative data for **(1-Aminocyclohexyl)methanol hydrochloride**.

Property	Value	Source(s)
CAS Number	5460-68-4	[1] [2]
Molecular Formula	C ₇ H ₁₆ ClNO	[1] [2]
Molecular Weight	165.66 g/mol	[1] [2]
Melting Point	162-164 °C	Guidechem
Purity (Typical)	≥95%	[1]

Note: The melting point can be a critical indicator of purity. A broad melting range or a value significantly different from that reported may suggest the presence of impurities or residual solvent.

Solubility Profile

Precise quantitative solubility data for **(1-Aminocyclohexyl)methanol hydrochloride** in various solvents is not extensively documented in publicly available literature. However, based on the structure of the molecule as a hydrochloride salt of an amino alcohol, a general solubility profile can be inferred:

- Water: Expected to be soluble due to the presence of the hydrophilic ammonium and hydroxyl groups, and the ionic nature of the hydrochloride salt.

- Methanol & Ethanol: Likely to be soluble, as these polar protic solvents can solvate both the ionic and polar parts of the molecule.
- Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Expected to be soluble.
- Apolar Solvents (e.g., Hexanes, Toluene): Expected to have low to negligible solubility.

Experimental Causality: When preparing solutions for reactions or analytical studies, it is recommended to start with small-scale solubility tests to determine the most suitable solvent and concentration. For applications requiring anhydrous conditions, careful selection of a dry solvent is crucial, given the compound's hygroscopic nature.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity and purity of **(1-Aminocyclohexyl)methanol hydrochloride**.

Hygroscopicity and Storage Recommendations

A key characteristic of many amine hydrochlorides is their hygroscopicity, and **(1-Aminocyclohexyl)methanol hydrochloride** is no exception. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping, degradation, and inaccuracies in weighing for experimental procedures.

Authoritative Insight: The recommendation to store this compound under an inert atmosphere (e.g., argon or nitrogen) directly addresses its hygroscopic nature. An inert atmosphere displaces moisture-laden air, preventing water absorption.

Storage Protocol:

- Store in a tightly sealed container.
- For long-term storage, a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.
- The storage temperature should be at room temperature.^[1]

Stability

(1-Aminocyclohexyl)methanol hydrochloride is generally stable under the recommended storage conditions. Exposure to strong oxidizing agents should be avoided. Thermal decomposition may occur at elevated temperatures, releasing toxic fumes such as hydrogen chloride, nitrogen oxides, and carbon oxides.

Synthesis and Purification

Synthetic Route

(1-Aminocyclohexyl)methanol hydrochloride is typically synthesized from its free base, (1-Aminocyclohexyl)methanol. The free base can be prepared via the reduction of 1-aminocyclohexanecarboxylic acid. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Workflow for Synthesis of the Free Base:

[Click to download full resolution via product page](#)

Synthesis of the free base, (1-Aminocyclohexyl)methanol.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The HCl can be bubbled as a gas or added as a solution (e.g., HCl in diethyl ether). The salt then precipitates out of the solution and can be collected by filtration.

Purification by Recrystallization

Recrystallization is a standard method to purify the final hydrochloride salt. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Experimental Protocol for Recrystallization of an Amine Hydrochloride:

- Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, or mixtures such as ethanol/diethyl ether). The ideal solvent will fully dissolve the compound at its boiling point and show low solubility at room temperature or upon cooling in an ice bath.
- Dissolution: In a larger flask, add the crude **(1-Aminocyclohexyl)methanol hydrochloride** and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
- Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
- Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
- Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Due to the lack of publicly available spectral data for **(1-Aminocyclohexyl)methanol hydrochloride**, this section outlines the expected outcomes and methodologies for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons adjacent to the hydroxyl group, and exchangeable protons from the amine and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the cyclohexane ring and the methylene carbon.

Self-Validating Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of **(1-Aminocyclohexyl)methanol hydrochloride**.
- Dissolve the sample in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD) in an NMR tube. The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected structure.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected characteristic absorption bands include:


- O-H stretch: A broad band typically in the region of $3200\text{-}3600\text{ cm}^{-1}$.
- N-H stretch: A medium to strong band in the region of $3000\text{-}3300\text{ cm}^{-1}$.
- C-H stretch: Bands just below 3000 cm^{-1} for the sp^3 C-H bonds.
- C-O stretch: A band in the region of $1000\text{-}1200\text{ cm}^{-1}$.

X-Ray Powder Diffraction (XRPD)

XRPD is a valuable technique for characterizing the crystalline form of the solid material. The resulting diffraction pattern is a fingerprint of the crystal lattice and can be used to identify the

specific polymorph and assess its purity.

Workflow for XRPD Analysis:

[Click to download full resolution via product page](#)

General workflow for X-Ray Powder Diffraction analysis.

Safety and Hazard Information

(1-Aminocyclohexyl)methanol hydrochloride should be handled with appropriate safety precautions. Based on available safety data, it is considered harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(1-Aminocyclohexyl)methanol hydrochloride is a valuable chemical intermediate with well-defined physical properties. Its primary challenge in handling is its hygroscopic nature, which necessitates careful storage and handling procedures to ensure its integrity. The analytical and purification methods outlined in this guide provide a framework for researchers to confidently work with and characterize this compound in their synthetic endeavors.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (1-Aminocyclohexyl)methanol hydrochloride 95% | CAS: 5460-68-4 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [(1-Aminocyclohexyl)methanol Hydrochloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343115#1-aminocyclohexyl-methanol-hydrochloride-physical-form-and-appearance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com